molecular formula C17H22N4O3 B2841851 (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one CAS No. 338791-48-3

(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one

Cat. No.: B2841851
CAS No.: 338791-48-3
M. Wt: 330.388
InChI Key: MMICVHNEADRYTM-FOIMCPNXSA-N
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Description

(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a complex organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with dimethylamino and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with piperidin-4-one in the presence of dimethylamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.

Scientific Research Applications

(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino groups can interact with biological macromolecules, affecting their function. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-phenylpiperidin-4-one: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.

    (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-methylphenyl)piperidin-4-one: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.

Uniqueness

The presence of the nitrophenyl group in (3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

(3Z,5Z)-3,5-bis(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-18(2)9-13-11-20(12-14(17(13)22)10-19(3)4)15-5-7-16(8-6-15)21(23)24/h5-10H,11-12H2,1-4H3/b13-9-,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMICVHNEADRYTM-FOIMCPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CC(=CN(C)C)C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/1\C(=O)/C(=C\N(C)C)/CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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